molecular formula C19H26N2O2 B2807904 N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethylbutanamide CAS No. 851407-97-1

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethylbutanamide

Cat. No. B2807904
M. Wt: 314.429
InChI Key: BTYLISXJIAVERI-UHFFFAOYSA-N
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Description

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethylbutanamide, commonly known as DQ-11, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DQ-11 is a selective androgen receptor modulator (SARM) that has been shown to have anabolic effects on muscle tissue without the androgenic side effects associated with traditional anabolic steroids.

Scientific Research Applications

  • Anticancer Potential:

    • Compounds containing 2-oxoquinoline structure, similar to N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethylbutanamide, have been evaluated for their anticancer properties. These compounds demonstrated moderate to high levels of antitumor activities against various cancer cell lines, such as human lung adenocarcinoma, cervical carcinoma, breast cancer, and osteosarcoma cells. Notably, certain compounds showed potent inhibitory activities compared to 5-fluorouracil, a well-known anticancer drug (Fang et al., 2016).
  • Antiviral Applications:

    • Studies on derivatives of 1,2-dihydroquinoline compounds, which are structurally related to N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethylbutanamide, have revealed their potential as antiviral agents. For instance, certain synthesized compounds exhibited micromolar activities against viruses like influenza A and hepatitis C in human hepatoma cell lines (Ivashchenko et al., 2014).
  • Synthesis of Novel Compounds:

    • Research into the synthesis of new compounds using 1,2-dihydroquinoline derivatives has been explored. These efforts have led to the development of novel compounds with potential applications in various fields of medicinal chemistry, illustrating the synthetic versatility of compounds related to N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethylbutanamide (Wang et al., 2014).
  • Antimicrobial Activity:

    • Novel compounds derived from 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, which shares structural similarities with N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethylbutanamide, have shown promising antimicrobial activity. These studies highlight the potential of such derivatives in combating various microbial infections (Hassanin & Ibrahim, 2012).
  • Structural Analysis:

    • X-ray crystallographic studies have been conducted on compounds structurally related to N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethylbutanamide. These studies provide valuable insights into the molecular structure and intermolecular interactions, which are crucial for understanding their biological activities (Hirano et al., 2004).
  • Antitubercular Properties:

    • Novel quinoxaline derivatives, which include structures similar to 1,2-dihydroquinoline, have been synthesized and evaluated for their antitubercular activity. This indicates the potential of such compounds in the treatment of tuberculosis (Kantevari et al., 2011).

properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-5-14(6-2)18(22)20-10-9-16-11-15-8-7-12(3)13(4)17(15)21-19(16)23/h7-8,11,14H,5-6,9-10H2,1-4H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYLISXJIAVERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCCC1=CC2=C(C(=C(C=C2)C)C)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylbutanamide

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